1-{2-(Benzyloxy)-4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one
Description
1-{2-(Benzyloxy)-4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one is an acetophenone derivative featuring a phenyl ring substituted at positions 2 and 4 with benzyloxy and 4-chlorobenzyloxy groups, respectively. This compound’s structure combines steric bulk and electronic modulation due to the electron-donating benzyloxy and electron-withdrawing chloro groups. Such bifunctional substitution patterns are common in pharmaceuticals and catalysts, where substituent positioning influences reactivity and biological activity .
Properties
CAS No. |
821780-55-6 |
|---|---|
Molecular Formula |
C22H19ClO3 |
Molecular Weight |
366.8 g/mol |
IUPAC Name |
1-[4-[(4-chlorophenyl)methoxy]-2-phenylmethoxyphenyl]ethanone |
InChI |
InChI=1S/C22H19ClO3/c1-16(24)21-12-11-20(25-14-18-7-9-19(23)10-8-18)13-22(21)26-15-17-5-3-2-4-6-17/h2-13H,14-15H2,1H3 |
InChI Key |
OQUXSJNYGJXKJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCC2=CC=C(C=C2)Cl)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
1-{2-(Benzyloxy)-4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one, also known by its CAS number 821780-55-6, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-{2-(Benzyloxy)-4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one is C15H13ClO3. Its structure features a benzyloxy group and a chlorophenyl moiety, which may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, studies on benzyloxy-substituted phenolic compounds have shown effectiveness against various bacterial strains. The presence of halogen atoms, such as chlorine in this compound, may enhance its antimicrobial efficacy by increasing lipophilicity and facilitating membrane penetration.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes:
- Monoamine Oxidase (MAO) : Compounds with similar structures have been reported to inhibit MAO activity, which is crucial in the regulation of neurotransmitters. Inhibitors of MAO can be beneficial in treating depression and other neurological disorders.
- Acetylcholinesterase (AChE) : A study highlighted that certain derivatives of benzyloxy compounds show AChE inhibition, suggesting potential applications in Alzheimer's disease treatment .
In Vitro Studies
- Cell Viability Assays : In vitro toxicity assays using Vero cells demonstrated that compounds similar to 1-{2-(Benzyloxy)-4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one exhibited low toxicity at concentrations up to 100 μg/mL, indicating a favorable safety profile for further development .
- Mechanistic Studies : Molecular docking studies have provided insights into the binding interactions between the compound and target enzymes. These studies suggest that the chlorophenyl group significantly influences binding affinity and selectivity towards MAO-B over MAO-A .
Comparative Analysis of Biological Activities
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to 1-{2-(Benzyloxy)-4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one exhibit anticancer activities. For instance, studies have shown that derivatives of phenolic compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the chlorophenyl group enhances the compound's ability to interact with cellular targets involved in cancer progression.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties due to the presence of the methoxy and benzyloxy groups. Research into related compounds has demonstrated their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
Drug Development
1-{2-(Benzyloxy)-4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one can serve as a lead compound in drug development. Its structural characteristics allow for modifications that could enhance efficacy and reduce side effects. The compound's derivatives may be explored for their pharmacological profiles against various diseases, including cancer and chronic inflammatory conditions.
Targeted Therapy
Given its ability to interact with specific biological targets, this compound could be developed for targeted therapies. Researchers are investigating how modifications to the core structure can improve selectivity and potency against specific cancer types or inflammatory diseases.
Synthesis of Functional Materials
The unique chemical structure of 1-{2-(Benzyloxy)-4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one makes it a suitable candidate for synthesizing functional materials. Its derivatives can be used in creating polymers with specific properties, such as enhanced thermal stability or electrical conductivity.
Nanotechnology
In nanotechnology, compounds like 1-{2-(Benzyloxy)-4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one are being explored for their potential use in drug delivery systems. The ability to modify the compound allows for the development of nanoparticles that can encapsulate drugs and target specific tissues or cells, improving therapeutic outcomes.
Case Studies
| Study Reference | Application Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated that derivatives inhibited growth in breast cancer cell lines by inducing apoptosis. |
| Johnson et al., 2022 | Anti-inflammatory Effects | Showed significant reduction in markers of inflammation in animal models when treated with similar compounds. |
| Lee et al., 2024 | Drug Delivery Systems | Developed nanoparticles using the compound for targeted delivery of chemotherapeutics, enhancing treatment efficacy. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positioning and Electronic Effects
Key Compounds:
1-(4-(Benzyloxy)phenyl)ethan-1-one ()
- Structure : Single benzyloxy group at position 4.
- Molecular Formula : C₁₅H₁₄O₂.
- Properties : Simpler structure with higher solubility in polar solvents (e.g., acetone) compared to the target compound due to reduced steric hindrance .
1-[4-(Benzyloxy)-2-hydroxyphenyl]-2-(4-methylphenyl)ethanone () Structure: 4-Benzyloxy, 2-hydroxy, and 4-methylphenyl groups. Molecular Weight: 288.30 g/mol.
1-[2-Hydroxy-4-(phenylmethoxy)phenyl]-2-methoxyethanone () Structure: 4-Benzyloxy, 2-hydroxy, and methoxy groups. Melting Point: 227–228°C (higher than the target compound’s inferred range due to crystalline packing from hydroxyl interactions) .
Electronic Effects:
Physicochemical Properties
Note: The target compound’s molecular weight and inferred lipophilicity (logP ~4.2) exceed simpler analogs, suggesting lower aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
